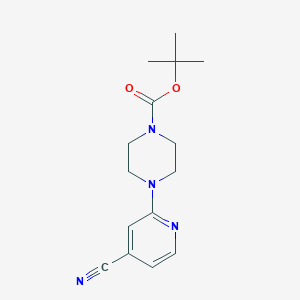

Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-10-12(11-16)4-5-17-13/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBLBTKJSGRVTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594605 | |

| Record name | tert-Butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884507-31-7 | |

| Record name | tert-Butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate basic properties

An In-depth Technical Guide to the Core Properties of Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate

Abstract: This technical guide provides a comprehensive analysis of this compound (CAS No: 884507-31-7), a pivotal heterocyclic building block in modern medicinal chemistry. The document delineates its fundamental physicochemical properties, explores its electronic characteristics and basicity, and provides detailed protocols for its synthesis and subsequent chemical transformations. Emphasis is placed on the strategic importance of this intermediate in the development of targeted therapeutics, underpinned by its versatile reactivity. This guide is intended for researchers, scientists, and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the application of this key molecule.

Introduction and Strategic Importance

This compound is a bifunctional organic compound featuring a piperazine ring system bridged between a tert-butyloxycarbonyl (Boc) protecting group and a 4-cyanopyridine moiety. This specific arrangement of functional groups makes it an exceptionally valuable intermediate in the synthesis of complex pharmaceutical agents.[1] The piperazine core is a well-established "privileged scaffold" in drug discovery, frequently incorporated into molecules to modulate pharmacokinetic properties such as solubility, permeability, and metabolic stability.

The presence of a Boc-protected nitrogen allows for selective reactions at the other, unprotected secondary amine.[2] Subsequently, the Boc group can be readily removed under acidic conditions, revealing a new reactive site for further molecular elaboration. The cyanopyridine group, an electron-deficient aromatic system, not only serves as a key structural component but also provides a handle for further chemical modification. This strategic design makes the title compound a cornerstone for building libraries of diverse molecules, particularly in the pursuit of kinase inhibitors and other targeted therapies.[3][4]

Physicochemical and Structural Properties

The compound's physical and chemical characteristics are dictated by its unique combination of a bulky, lipophilic Boc group, a polar piperazine ring, and an electron-withdrawing cyanopyridine system. These features create a molecule with moderate lipophilicity and a significant polar surface area, influencing its solubility and interaction with biological systems.

Core Data Summary

A compilation of key quantitative data for this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 884507-31-7 | [1],[5] |

| Molecular Formula | C₁₅H₂₀N₄O₂ | [1],[6] |

| Molecular Weight | 288.34 g/mol | [1],[6] |

| Exact Mass | 288.1586 g/mol | [1],[6] |

| Melting Point | 127 °C | [1],[5] |

| Boiling Point | 439.9 °C at 760 mmHg | [1] |

| Density | 1.668 g/cm³ | [1],[5] |

| XLogP3 | 1.7 - 2.01 | [1] |

| Topological Polar Surface Area (TPSA) | 69.5 Ų | [1],[6] |

| Heavy Atom Count | 21 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

Basicity, Reactivity, and Chemical Logic

The reactivity of this compound is centered around the nucleophilicity of the piperazine nitrogens and the electrophilic nature of the cyanopyridine ring.

-

Basicity: The molecule possesses three potential basic centers: the two nitrogen atoms of the piperazine ring and the nitrogen of the pyridine ring.

-

The nitrogen atom bearing the Boc group is non-basic due to the electron-withdrawing nature of the carbonyl group.

-

The secondary amine nitrogen (N-4 of piperazine) is basic, but its nucleophilicity is attenuated by the electron-withdrawing effect of the attached cyanopyridine ring.

-

The pyridine nitrogen is also basic, though its basicity is reduced by the powerful electron-withdrawing cyano group in the para-position.

-

This nuanced basicity profile is critical for controlling reaction selectivity. The secondary amine is sufficiently nucleophilic to participate in coupling reactions while being stable enough for purification and handling.

-

Core Reactivity: The compound's utility stems from two primary reaction pathways, which can be exploited sequentially to build molecular complexity.

Figure 2: Synthetic workflow for the title compound.

Detailed Synthesis Protocol

This protocol is a representative procedure adapted from established methods for SNAr reactions involving piperazines and halo-pyridines. [7][8] Materials:

-

1-Boc-piperazine (1.0 eq)

-

2-Chloro-4-cyanopyridine (1.05 eq) [9]* Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-Boc-piperazine, 2-chloro-4-cyanopyridine, and the chosen base (e.g., K₂CO₃).

-

Add the anhydrous solvent (e.g., DMF) to the flask.

-

Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers and wash with water, followed by brine to remove residual solvent and base.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure this compound as a solid. [1][5]

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold for creating more complex and biologically active molecules. Its derivatives have been explored in a multitude of therapeutic areas.

Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the enzyme. The 2-aminopyridine motif is a common feature in such inhibitors. This compound is a direct precursor to structures containing the 2-(piperazin-1-yl)pyridine core. For instance, related intermediates like tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate are crucial for the synthesis of CDK4/6 inhibitors such as Ribociclib, used in breast cancer treatment. [10][11]The cyanopyridine moiety can be chemically modified (e.g., reduced to an aminomethyl group or hydrolyzed to a carboxylic acid) to introduce new vectors for molecular growth.

Precursor for CNS-Active Agents

The piperazine scaffold is prevalent in drugs targeting the central nervous system (CNS), including antipsychotics and antidepressants. The ability to deprotect the N1-Boc group and subsequently attach various aryl or alkyl groups allows for the systematic exploration of structure-activity relationships (SAR) for targets like dopamine (D2) and serotonin (5-HT) receptors. [2]

Role in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Piperazine rings are frequently used as robust, soluble, and synthetically tractable linkers connecting the target-binding and ligase-binding moieties. [12]This compound serves as an excellent starting point for building such linkers, offering two distinct points for attachment and diversification.

Analytical Characterization

Confirmation of the structure and purity of this compound is typically achieved through a combination of standard spectroscopic and chromatographic methods.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy will show characteristic signals for the tert-butyl group (a singlet at ~1.4-1.5 ppm), the piperazine protons (multiplets in the ~2.5-3.8 ppm range), and the aromatic protons of the pyridine ring. ¹³C NMR will confirm the presence of all 15 carbon atoms, including the carbonyl of the Boc group and the nitrile carbon.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show the protonated molecular ion [M+H]⁺, confirming the molecular weight of 288.34. [1]* Chromatography: High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the compound, typically showing a single major peak for the desired product.

Safety and Handling

Based on available safety data, this compound is classified as harmful. [1][5]Standard laboratory precautions should be observed.

-

Hazard Class: Harmful if swallowed. May cause skin, eye, and respiratory irritation. [13][14]* Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. [13]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a simple chemical; it is a strategically designed molecular tool that provides a reliable and versatile entry point into a vast chemical space of high therapeutic relevance. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an indispensable asset for medicinal chemists. The ability to perform selective modifications at two distinct sites on the piperazine ring empowers researchers to rapidly generate and optimize lead compounds, accelerating the journey from initial concept to clinical candidate.

References

- Vertex AI Search. (n.d.). 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture.

- Echemi. (n.d.). tert-Butyl 4-(4-cyanopyrid-2-yl)piperazine-1-carboxylate.

- White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.

- ResearchGate. (n.d.). Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19).

- Protheragen. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.

- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.

- PubChem. (n.d.). tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate.

- MedChemExpress. (2025). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate-SDS.

- ChemWhat. (n.d.). tert-Butyl 4-(4-cyanopyrid-2-yl)piperazine-1-carboxylate CAS#: 884507-31-7.

- ChemicalBook. (2025). tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

- Guidechem. (n.d.). What is the significance of 2-Chloro-4-cyanopyridine in organic synthesis and pharmaceutical chemistry?.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5).

- PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate.

- PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate.

- ChemicalBook. (2019). Preparation of 2-Chloro-4-cyanopyridine.

- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.

- MedChemExpress. (n.d.). tert-Butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate.

- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

Sources

- 1. echemi.com [echemi.com]

- 2. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 3. 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture [nsrlaboratories.com]

- 4. nbinno.com [nbinno.com]

- 5. chemwhat.com [chemwhat.com]

- 6. tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate | C15H20N4O2 | CID 75480766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Piperazine synthesis [organic-chemistry.org]

- 9. Page loading... [guidechem.com]

- 10. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities are paramount to the discovery of next-generation therapeutics. Heterocyclic compounds, in particular, form the cornerstone of a vast array of approved drugs and clinical candidates. Among these, the substituted piperazine-pyridine scaffold has emerged as a privileged structure, offering a unique combination of physicochemical properties and biological activity. This guide provides a comprehensive technical overview of a key building block in this class: tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate . With a focus on its synthesis, characterization, and critical role in the development of targeted therapies, this document serves as an essential resource for professionals engaged in the multifaceted process of drug discovery and development.

Compound Identification and Physicochemical Properties

This compound is a bifunctional organic molecule that incorporates a piperazine ring, a pyridine ring, and a tert-butyloxycarbonyl (Boc) protecting group. This strategic combination of functional groups makes it a versatile intermediate in multi-step organic syntheses.

| Identifier | Value | Source |

| CAS Number | 884507-31-7 | [1] |

| Molecular Formula | C₁₅H₂₀N₄O₂ | [1] |

| Molecular Weight | 288.34 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 127 °C | [1] |

| Boiling Point | 439.9 °C at 760 mmHg | [1] |

| Density | 1.668 g/cm³ | [1] |

Synthesis and Mechanism

The principal synthetic route to this compound is a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is a cornerstone of heterocyclic chemistry, enabling the formation of carbon-nitrogen bonds on electron-deficient aromatic rings.

The logical flow of the synthesis is as follows:

Caption: Synthetic workflow for the target compound.

Causality of Experimental Choices

The choice of reactants and conditions for this synthesis is dictated by the electronic properties of the molecules involved. The pyridine ring, particularly with the presence of an electron-withdrawing cyano group, is activated towards nucleophilic attack. The chlorine atom at the 2-position serves as a good leaving group. The secondary amine of the Boc-protected piperazine acts as the nucleophile. The Boc group is crucial as it deactivates one of the piperazine nitrogens, preventing di-substitution and other side reactions, thus ensuring regioselectivity.

Detailed Experimental Protocol

This protocol is based on established principles of nucleophilic aromatic substitution reactions involving similar substrates.

Materials:

-

2-Chloro-4-cyanopyridine

-

tert-Butyl piperazine-1-carboxylate[3]

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-chloro-4-cyanopyridine (1.0 eq) in anhydrous DMF, add tert-butyl piperazine-1-carboxylate (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Role in Drug Discovery and Development

The title compound is a key intermediate in the synthesis of a variety of biologically active molecules, most notably inhibitors of the Janus kinase (JAK) family of enzymes.[4][5] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in numerous autoimmune diseases and cancers.

Caption: Role of the intermediate in drug development.

Mechanism of Action of Final Drug Products

The 4-cyanopyridine moiety of the intermediate often serves as a key pharmacophore in the final drug molecule, engaging in crucial hydrogen bonding interactions with the hinge region of the kinase domain. The piperazine linker provides a vector for attaching other functionalities that can modulate potency, selectivity, and pharmacokinetic properties. The synthesis of tofacitinib, a known JAK inhibitor, involves similar piperidine-based intermediates, highlighting the importance of this structural motif in the design of kinase inhibitors.[6][7]

Characterization and Analytical Data

Rigorous characterization of synthetic intermediates is a cornerstone of pharmaceutical development, ensuring the identity, purity, and stability of the compound.

Spectroscopic Data

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show characteristic signals for the protons on the pyridine and piperazine rings, as well as a singlet for the nine equivalent protons of the tert-butyl group. The aromatic protons on the pyridine ring will appear in the downfield region (typically δ 7.0-8.5 ppm), while the piperazine protons will be found in the upfield region (typically δ 3.0-4.0 ppm). The tert-butyl protons will present as a sharp singlet around δ 1.5 ppm.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum will display distinct signals for each of the unique carbon atoms in the molecule. The carbonyl carbon of the Boc group will appear significantly downfield (around δ 155 ppm). The aromatic carbons of the pyridine ring will resonate in the δ 110-160 ppm range, with the carbon of the cyano group appearing around δ 118 ppm. The carbons of the piperazine ring will be in the δ 40-50 ppm region, and the quaternary and methyl carbons of the tert-butyl group will be observed around δ 80 and 28 ppm, respectively.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 289.16.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its synthesis via a robust and scalable nucleophilic aromatic substitution reaction, coupled with its versatile chemical handles, makes it an invaluable intermediate for the construction of complex and potent therapeutic agents. The continued exploration of JAK inhibitors and other targeted therapies will undoubtedly rely on the availability and thorough understanding of such key building blocks. As our comprehension of disease pathways deepens, the demand for novel, rationally designed intermediates like the one detailed in this guide will only continue to grow, fueling the engine of pharmaceutical innovation for years to come.

References

-

PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PubMed Central. [Link]

- Google Patents.

- Google Patents.

- Google Patents. Processes of preparing a JAK1 inhibitor and new forms thereto.

-

Imperial College London. NMR data for compound 19. tert-butyl 4-(pyridin-3-ylcarbamoyl)piperidine-1-carboxylate amide. [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

- Google P

- Google Patents.

-

precisionFDA. TERT-BUTYL 4-(4-(2-OXO-1,2-DIHYDROQUINOLIN-7-YLOXY)BUTYL)PIPERAZINE-1-CARBOXYLATE. [Link]

-

Der Pharma Chemica. An Efficient and Alternative Method for Synthesis of Tofacitinib. [Link]

-

Universidade Nova de Lisboa. Tofacitinib synthesis. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate | C15H20N4O2 | CID 75480766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP2288610B1 - Azetidine and cyclobutane derivatives as jak inhibitors - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate AldrichCPR 141699-59-4 [sigmaaldrich.cn]

- 7. researchgate.net [researchgate.net]

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Starting Materials for tert-Butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate

Abstract

This in-depth technical guide provides a comprehensive overview of the essential starting materials and synthetic strategy for the preparation of tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate, a crucial building block in contemporary drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the chemical logic underpinning the selection of precursors and outlines a field-proven experimental protocol. By grounding the discussion in the principles of nucleophilic aromatic substitution (SNAr) and providing a robust, self-validating methodology, this guide aims to empower chemists with the knowledge to confidently and efficiently synthesize this valuable intermediate.

Introduction: The Significance of a Versatile Scaffold

The piperazine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. When functionalized, as in the case of this compound, it becomes a versatile scaffold for the synthesis of a new generation of targeted therapeutics. The strategic incorporation of a cyanopyridine group provides a handle for further chemical elaboration, making this intermediate a cornerstone in the development of novel kinase inhibitors and other targeted agents in oncology and beyond.

The synthesis of this key intermediate hinges on a well-established yet nuanced reaction: nucleophilic aromatic substitution (SNAr). The careful selection of starting materials is paramount to the success of this transformation, ensuring high yields, purity, and scalability. This guide will dissect the rationale behind the choice of two primary building blocks and provide a detailed roadmap for their successful coupling.

Core Synthetic Strategy: A Union of Piperazine and Pyridine

The most direct and industrially scalable route to this compound involves the coupling of a protected piperazine nucleophile with an activated pyridine electrophile. This strategy leverages the inherent reactivity of the pyridine ring system, which is rendered susceptible to nucleophilic attack by the presence of an electron-withdrawing group and a suitable leaving group.

The Nucleophile: tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

The choice of the piperazine component is critical for achieving mono-substitution and preventing the formation of undesired bis-arylated byproducts. The use of tert-butyl piperazine-1-carboxylate , commonly known as Boc-piperazine, is the industry standard for this purpose.

The tert-butyloxycarbonyl (Boc) protecting group serves a dual function:

-

Deactivation: It electronically deactivates the nitrogen atom to which it is attached, rendering it significantly less nucleophilic than the unprotected secondary amine.

-

Mono-functionalization: This electronic disparity ensures that the subsequent substitution reaction occurs selectively at the free secondary amine, yielding the desired mono-substituted product.

The Boc group is also favored for its stability under a range of reaction conditions and its facile removal under acidic conditions, which allows for subsequent functionalization of the newly formed tertiary amine.

The Electrophile: 2-Chloro-4-cyanopyridine

The pyridine component must possess two key features to facilitate the SNAr reaction:

-

An Activating Group: The cyano (-CN) group at the 4-position of the pyridine ring is a potent electron-withdrawing group. It activates the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate formed during the reaction. This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group.

-

A Good Leaving Group: A halogen, typically chlorine or bromine, at the 2-position serves as an excellent leaving group. The 2- and 6-positions of the pyridine ring are particularly activated towards nucleophilic substitution due to the proximity of the electron-withdrawing ring nitrogen.

Therefore, 2-chloro-4-cyanopyridine is the ideal electrophilic partner for this synthesis.

The Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The formation of this compound proceeds via a classical SNAr mechanism. This two-step process involves:

-

Nucleophilic Attack: The lone pair of electrons on the secondary amine of Boc-piperazine attacks the electron-deficient carbon atom at the 2-position of the 2-chloro-4-cyanopyridine ring. This addition step temporarily disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the expulsion of the chloride ion, yielding the final product.

The overall transformation is a net substitution of the chlorine atom with the Boc-piperazine moiety.

Experimental Protocol: A Validated Synthetic Procedure

The following protocol is based on established and validated synthetic methods for the preparation of this compound, with specific conditions adapted from patent literature to ensure reliability and reproducibility.

Table 1: Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-4-cyanopyridine | C₆H₃ClN₂ | 138.56 | 1.0 eq | |

| tert-Butyl piperazine-1-carboxylate | C₉H₁₈N₂O₂ | 186.25 | 1.1 eq | |

| Acetonitrile (ACN) | C₂H₃N | 41.05 | - | - |

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-cyanopyridine (1.0 equivalent).

-

Addition of Reagents: Add tert-butyl piperazine-1-carboxylate (1.1 equivalents) to the flask.

-

Solvent Addition: Add a suitable volume of acetonitrile to the flask to achieve a concentration that allows for efficient stirring and heat transfer.

-

Heating: Heat the reaction mixture to reflux and maintain this temperature. The progress of the reaction can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion of the reaction (typically indicated by the consumption of the starting materials), cool the reaction mixture to room temperature.

-

Isolation: The product can be isolated by concentrating the solvent under reduced pressure and purifying the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizing the Synthesis

Diagram 1: Synthetic Pathway

Caption: Step-by-step experimental workflow.

Conclusion: A Foundation for Innovation

The synthesis of this compound is a testament to the power of strategic molecular design. By carefully selecting starting materials that are both readily available and possess the desired reactivity, a robust and scalable synthesis of this key pharmaceutical intermediate can be achieved. The nucleophilic aromatic substitution of 2-chloro-4-cyanopyridine with Boc-piperazine provides a direct and efficient route to a versatile scaffold that will undoubtedly continue to play a vital role in the discovery and development of new medicines. This guide provides the foundational knowledge and a validated protocol to empower researchers in their pursuit of novel therapeutics.

References

- World Intellectual Property Organization. (2012). PYRAZOLO[1,5-A]PYRIMIDINE AND PYRAZOLO[3,4-B]PYRIDINE DERIVATIVES AS KINASE INHIBITORS. WO/2012/069948.

-

Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. [Link]

An In-Depth Technical Guide to tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate: A Keystone Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Privileged Scaffolds

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is intrinsically linked to the efficient construction of complex molecular architectures. Central to this endeavor is the strategic use of versatile chemical intermediates—molecules that serve as foundational building blocks for a diverse array of drug candidates. Among these, tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate has emerged as a pivotal scaffold, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique structural amalgamation of a piperazine ring, a cyanopyridine moiety, and a tert-butyloxycarbonyl (Boc) protecting group offers a confluence of desirable properties: a nucleophilic secondary amine for further functionalization, a handle for metal-catalyzed cross-coupling reactions, and a lipophilic Boc group to ensure solubility and predictable reactivity in organic media. This guide provides a comprehensive technical overview of this important molecule, from its rational synthesis and detailed characterization to its application in the development of next-generation therapeutics.

Molecular Structure and Physicochemical Properties

This compound, with the Chemical Abstracts Service (CAS) registry number 884507-31-7, is a heterocyclic compound possessing the molecular formula C₁₅H₂₀N₄O₂ and a molecular weight of approximately 288.34 g/mol .[1][2]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 884507-31-7 | [1][2] |

| Molecular Formula | C₁₅H₂₀N₄O₂ | [1] |

| Molecular Weight | 288.34 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Melting Point | 127 °C | [1][2] |

| Boiling Point | 439.9 °C at 760 mmHg | [1] |

| Density | 1.668 g/cm³ | [2] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | Inferred from synthetic procedures |

The structure features a central piperazine ring, with one nitrogen atom protected by a Boc group and the other substituted with a 4-cyanopyridin-2-yl moiety. The Boc-protecting group is a cornerstone of its utility, rendering the piperazine nitrogen less nucleophilic and preventing unwanted side reactions, while being readily cleavable under acidic conditions to unmask the secondary amine for subsequent synthetic transformations. The cyanopyridine fragment provides a rigid scaffold and the nitrile group can act as a hydrogen bond acceptor or be further elaborated, making it a key pharmacophoric element in many kinase inhibitors.

Synthesis and Mechanistic Considerations

The principal synthetic route to this compound is a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation in heterocyclic chemistry involves the displacement of a leaving group from an electron-deficient aromatic ring by a nucleophile.

The SNAr Reaction: A Mechanistic Overview

The pyridine ring, being an electron-deficient heterocycle, is amenable to nucleophilic attack, particularly when substituted with electron-withdrawing groups and a good leaving group. In the synthesis of the title compound, 2-chloro-4-cyanopyridine serves as the electrophilic partner. The chlorine atom at the 2-position is activated towards substitution by the electron-withdrawing effect of the ring nitrogen and the cyano group at the 4-position. The nucleophile is the secondary amine of tert-butyl piperazine-1-carboxylate.

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed efficiently.

Caption: Generalized SNAr mechanism for the synthesis.

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure for the synthesis of this compound. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

-

2-Chloro-4-cyanopyridine

-

tert-Butyl piperazine-1-carboxylate

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

-

Anhydrous N,N-dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4-cyanopyridine (1.0 equivalent). The use of a flame-dried flask and an inert atmosphere is crucial to prevent the introduction of moisture, which can quench the base and hinder the reaction.

-

Addition of Reagents: Add anhydrous DMF to dissolve the 2-chloro-4-cyanopyridine. To this solution, add tert-butyl piperazine-1-carboxylate (1.1 equivalents) followed by anhydrous potassium carbonate (2.0 equivalents). The slight excess of the piperazine derivative ensures the complete consumption of the limiting reagent, 2-chloro-4-cyanopyridine. Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. DMF is an excellent solvent for this reaction due to its high boiling point and its ability to solvate both the ionic and organic reactants.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The elevated temperature provides the necessary activation energy for the nucleophilic attack and the formation of the Meisenheimer complex. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. The addition of water quenches the reaction and dissolves the inorganic salts. Ethyl acetate is used to extract the desired product from the aqueous phase.

-

Extraction and Washing: Separate the organic layer and wash it sequentially with water and brine. The water wash removes any remaining DMF and inorganic impurities, while the brine wash helps to break any emulsions and further dry the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.

Caption: Experimental workflow for the synthesis.

Structural Characterization

Thorough characterization of the synthesized compound is imperative to confirm its identity and purity. The following are the expected analytical data for this compound.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4-1.5 ppm), piperazine methylene protons (two multiplets, ~3.4-3.8 ppm), and pyridine ring protons (three distinct signals in the aromatic region, ~6.8-8.4 ppm). |

| ¹³C NMR | Resonances for the tert-butyl carbons, piperazine carbons, pyridine carbons (including the quaternary carbon of the cyano group), and the carbonyl carbon of the Boc group. |

| FT-IR | Characteristic absorption bands for the C≡N stretch (~2230 cm⁻¹), C=O stretch of the carbamate (~1690 cm⁻¹), and C-H stretches. |

| Mass Spec. | A molecular ion peak (M+H)⁺ consistent with the calculated molecular weight (m/z ≈ 289.16). |

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its role as a strategic intermediate in the synthesis of potent and selective kinase inhibitors. The Janus kinase (JAK) family of enzymes, which play a critical role in cytokine signaling pathways, have emerged as important therapeutic targets for autoimmune diseases and certain cancers.[3][4][5]

While a specific marketed drug directly synthesized from the title compound is not yet prominently disclosed in publicly available literature, its structural motifs are highly prevalent in numerous patented JAK inhibitors. For instance, the structurally related tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a key intermediate in the synthesis of the approved CDK4/6 inhibitor Palbociclib. The 4-cyanopyridin-2-yl moiety present in our title compound is a known hinge-binding motif in many kinase inhibitors, where the pyridine nitrogen and the cyano group can form crucial hydrogen bonds with the kinase's hinge region.

The synthetic utility of this intermediate can be illustrated in a generalized scheme for the synthesis of a hypothetical JAK inhibitor.

Caption: Generalized pathway to a kinase inhibitor.

In this hypothetical pathway, the Boc group is first removed under acidic conditions to yield the free piperazine. This secondary amine can then be coupled with a suitably functionalized heterocyclic scaffold, often via a palladium-catalyzed cross-coupling reaction or another SNAr reaction, to afford the final active pharmaceutical ingredient.

Conclusion: A Testament to Enabling Chemistry

This compound stands as a testament to the power of enabling chemistry in modern drug discovery. Its rational design, straightforward and robust synthesis, and versatile reactivity make it an invaluable tool for medicinal chemists. As the quest for more selective and potent kinase inhibitors continues, the demand for such well-designed and strategically important intermediates will undoubtedly grow. This guide has provided a comprehensive technical foundation for understanding and utilizing this key building block, empowering researchers to accelerate the development of innovative medicines for a range of debilitating diseases.

References

-

PubChem. tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate. Available at: [Link]

-

ChemWhat. tert-Butyl 4-(4-cyanopyrid-2-yl)piperazine-1-carboxylate CAS#: 884507-31-7. Available at: [Link]

- Tan, Y., et al. (2023). Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors. International Journal of Molecular Sciences, 24(6), 5895.

- Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468–8484.

- Norman, P. (2013). Tofacitinib: a first-in-class Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis. Pharmaceuticals, 6(5), 579-601.

Sources

The Therapeutic Potential of Cyanopyridine Piperazine Compounds: A Technical Guide for Drug Discovery Professionals

The confluence of cyanopyridine and piperazine moieties has given rise to a versatile chemical scaffold with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of these compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their anticancer, antiviral, and neuroprotective properties. By delving into the underlying mechanisms of action and providing detailed experimental protocols, this document aims to equip researchers with the knowledge necessary to advance the discovery and development of novel therapeutics based on this promising chemical architecture.

The Cyanopyridine Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The cyanopyridine nucleus, a pyridine ring bearing a nitrile group, is a key pharmacophore found in numerous bioactive molecules.[1][2] The presence of the electron-withdrawing cyano group and the nitrogen atom in the pyridine ring allows for diverse chemical modifications, influencing the compound's electronic properties and binding interactions with biological targets.[3] When coupled with a piperazine ring, a six-membered heterocycle containing two nitrogen atoms, the resulting scaffold gains favorable pharmacokinetic properties, including improved solubility and the ability to cross biological membranes.[4][5] This combination of a versatile pharmacophore and a privileged structural element has made cyanopyridine piperazine derivatives a focal point of extensive research in drug discovery.[4][6]

Anticancer Activity: Targeting Key Oncogenic Pathways

Cyanopyridine piperazine compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[7][8][9]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism underlying the anticancer effects of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[10]

-

Pim-1 Kinase Inhibition: Several 3-cyanopyridine derivatives have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that plays a critical role in cell proliferation and survival.[10][11] By blocking Pim-1 activity, these compounds can arrest the cell cycle and promote apoptosis.[10]

-

VEGFR-2/HER-2 Dual Inhibition: Certain cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have shown dual inhibitory action against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[12] Inhibition of these receptor tyrosine kinases can disrupt tumor angiogenesis and block proliferative signaling in cancer cells.[12]

-

STAT3 Pathway Inhibition: Some 2-amino-3-cyanopyridine compounds have been found to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in tumor cell proliferation, survival, and migration.[7]

Beyond kinase inhibition, cyanopyridine piperazine derivatives can induce apoptosis through both intrinsic and extrinsic pathways.[8][13] This can involve the upregulation of pro-apoptotic proteins like Bax, the release of cytochrome c from mitochondria, and the activation of caspases 3, 7, and 9.[8][13] Some compounds have also been shown to arrest the cell cycle in the G1 phase.[8]

Experimental Workflow for Evaluating Anticancer Activity

A systematic approach is crucial for evaluating the anticancer potential of novel cyanopyridine piperazine compounds. The following workflow outlines the key in vitro and in vivo assays.

Caption: Experimental workflow for assessing anticancer activity.

Detailed Experimental Protocols

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HCT-116, A549) and a non-malignant cell line (e.g., Vero) in 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the cyanopyridine piperazine compounds and a standard anticancer drug (e.g., doxorubicin) for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound in each cell line. The selectivity index can be calculated by dividing the IC50 in the non-malignant cells by the IC50 in the cancer cells.[14][15]

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for various time points (e.g., 6, 12, 18, 24 hours).

-

Cell Lysis: Lyse the cells to release intracellular contents.

-

Caspase Assay: Use commercially available luminescent or colorimetric assay kits to measure the activity of caspase-3/7, caspase-8, and caspase-9 according to the manufacturer's instructions.

-

Data Analysis: Quantify the fold-change in caspase activity relative to untreated control cells.

Antiviral Activity: A Broad-Spectrum Defense

The cyanopyridine piperazine scaffold has also emerged as a promising platform for the development of antiviral agents, with activity reported against a range of DNA and RNA viruses.[5][6][16]

Mechanism of Action: Inhibiting Viral Replication and Modulating Host Immunity

The antiviral mechanisms of these compounds are multifaceted and can involve direct inhibition of viral processes or modulation of the host's immune response.

-

Inhibition of Viral Replication: Some piperazine-substituted pyranopyridines have been shown to inhibit the production of hepatitis B virus (HBV) virions.[6][16] Other piperazine derivatives have demonstrated inhibitory activity against human adenovirus (HAdV) and human cytomegalovirus (HCMV) DNA replication.[17]

-

Modulation of Host Cytokines: Piperazine has been shown to modulate the replication of Anatid herpesvirus-1 by upregulating the expression of host genes involved in the innate immune response, such as interleukins (IL-1β, IL-18), tumor necrosis factor-alpha (TNFα), and interferons (IFN-α, IFN-β).[18]

Experimental Workflow for Evaluating Antiviral Activity

A tiered approach is recommended for screening and characterizing the antiviral activity of cyanopyridine piperazine compounds.

Caption: Experimental workflow for assessing neuroprotective activity.

Detailed Experimental Protocols

[19]

-

Cell Culture and Differentiation: Culture PC12 cells and differentiate them into a neuronal phenotype using nerve growth factor (NGF).

-

Compound Pre-treatment: Pre-incubate the differentiated cells with various concentrations of the cyanopyridine piperazine compounds for a specified duration.

-

Neurotoxin Challenge: Expose the cells to the neurotoxin 6-hydroxydopamine (6-OHDA) to induce neuronal cell death.

-

Viability Assessment: After 24 hours, assess cell viability using an MTT assay or by staining with Annexin V-FITC and propidium iodide (PI) for flow cytometric analysis of apoptosis.

-

Data Analysis: Determine the percentage of viable and apoptotic cells to evaluate the neuroprotective effect of the compounds.

-

Slice Preparation: Prepare acute hippocampal slices from an appropriate animal model (e.g., 5xFAD mice for Alzheimer's disease).

-

Electrophysiological Recording: Perform extracellular field potential recordings from the CA1 region of the hippocampus.

-

LTP Induction: Induce long-term potentiation (LTP) using a high-frequency stimulation protocol.

-

Compound Application: Apply the test compound to the slices and assess its ability to restore or enhance LTP in the disease model compared to untreated slices.

-

Data Analysis: Quantify the magnitude and duration of LTP to determine the effect of the compound on synaptic plasticity.

Quantitative Data Summary

The following table summarizes the reported in vitro biological activities of selected cyanopyridine piperazine and related compounds.

| Compound Class | Target Cell Line(s) | Biological Activity | IC50/EC50 Value(s) | Reference(s) |

| 2-Amino-3-cyanopyridine | HCT-116, Hela, A375 | Anticancer | 4.61 - 14.27 µM | [7] |

| Pyridine derivatives | HEPG2 | Anticancer | 1.46 - 7.08 µM | [3] |

| 3-Cyanopyridinones | HepG-2, HCT-116, MCF-7, PC-3 | Pim-1 Kinase Inhibition | 0.72 - 2.31 µM | [11] |

| 3-Cyanopyridines | HepG-2, HCT-116, MCF-7, PC-3 | Pim-1 Kinase Inhibition | 0.46 - 0.63 µM | [11] |

| Cyanopyridine-based 1,3,4-oxadiazoles | MCF-7, CaCo-2 | Anticancer | 2.612 - 8.94 µM (CaCo-2) | [22] |

| Piperazine-containing indole derivatives | HIV-1 infected cells | Antiviral (Anti-HIV) | 4 x 10⁻⁵ - 5.2 x 10⁻⁴ µM | [5] |

Conclusion and Future Directions

The cyanopyridine piperazine scaffold represents a highly promising platform for the development of novel therapeutics with diverse biological activities. The demonstrated efficacy of these compounds as anticancer, antiviral, and neuroprotective agents warrants further investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting comprehensive preclinical studies to evaluate their pharmacokinetic profiles and in vivo efficacy. The detailed experimental workflows and protocols provided in this guide offer a robust framework for advancing the discovery and development of the next generation of cyanopyridine piperazine-based drugs.

References

- Two preclinical tests to evaluate anticancer activity and to help validate drug candid

- Antiviral Testing Services: Screen for Antiviral Activity - IBT Bioservices.

- Basic protocol to assess preclinical anticancer activity. It can be...

- Viral Protease Inhibitor Screening Assay Kits - Amerigo Scientific.

- In Vitro Antiviral Testing | IAR | USU.

- Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease - MDPI.

- Antiviral & Antimicrobial Testing - Charles River Labor

- Application Notes and Protocols for Assessing the Anti-Cancer Activity of Novel 1,4-Dihydropyridine Analogues - Benchchem.

- Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC - PubMed Central.

- Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience D

- Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 P

- Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC - NIH.

- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC - PubMed Central.

- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchG

- Some of the cyanopyridines have high PIM-1 kinase inhibitory activity - ResearchG

- Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC - PubMed Central.

- In vitro and in vivo techniques in CNS drug discovery - European Pharmaceutical Review.

- In vitro and in vivo neuroprotective effect of novel mPGES-1 inhibitor in animal model of Parkinson's Disease | Request PDF - ResearchG

- In vitro and in vivo evaluation of the neuroprotective activity of Uncaria hirsuta Haviland - Journal of Food and Drug Analysis.

- Structure of cyanopyridine. Different biological activities displayed...

- Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - MDPI.

- Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simul

- Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Deriv

- Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PubMed Central.

- Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calcul

- Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry.

- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease.

- Piperazine inhibits Anatid herpesvirus-1 infection by possible modul

- Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)

- Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PubMed.

- Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)

- Synthesis and Evaluation of Novel Compounds with Anticancer Activity - MDPI.

- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - NIH.

- Development of cyanopyridine-triazine hybrids as lead multitarget anti-Alzheimer agents | Request PDF - ResearchG

- WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google P

- Biological Activities of Piperazine Deriv

- Piperazine derivatives: a potentially tool for the treatment of neurological disorders - PharmacologyOnLine - SILAE.

- Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons - PubMed Central.

- (PDF)

- An insight into the therapeutic potential of piperazine-based anticancer agents.

- (PDF)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 6. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents [patents.google.com]

- 18. Piperazine inhibits Anatid herpesvirus-1 infection by possible modulation of host cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jfda-online.com [jfda-online.com]

- 20. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 22. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the strategic use of well-defined molecular building blocks is paramount to the efficient synthesis of complex therapeutic agents. Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate stands out as a quintessential example of such a scaffold. This technical guide provides an in-depth analysis of its chemical properties, synthesis, and pivotal role as a key intermediate in the development of targeted therapies. Primarily recognized for its application in the synthesis of advanced androgen receptor inhibitors like Apalutamide, this compound embodies the convergence of a Boc-protected piperazine and a cyanopyridine moiety—a combination that offers medicinal chemists a powerful tool for constructing molecules with high target affinity and optimized pharmacokinetic profiles. This document will elucidate the underlying chemical principles that make this intermediate so valuable, provide detailed experimental protocols, and explore its broader impact on contemporary medicinal chemistry.

Introduction: The Strategic Value of the Piperazine-Pyridine Scaffold

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with piperazine and pyridine rings being among the most prolific. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is considered a "privileged scaffold". Its prevalence stems from its ability to improve the physicochemical properties of a drug candidate, such as aqueous solubility and oral bioavailability, and its capacity to act as a versatile linker between different pharmacophoric elements.[1][2]

When combined with a pyridine ring, the resulting scaffold presents a unique set of features for molecular recognition. The pyridine nitrogen and substituents like the cyano group can act as potent hydrogen bond acceptors, crucial for anchoring a molecule within the active site of a biological target, such as a kinase or a nuclear receptor.[3][4] this compound is a highly functionalized example of this scaffold. Its structure is pre-organized for subsequent chemical modifications: the Boc-protected nitrogen allows for controlled, regioselective reactions, while the cyanopyridine unit often serves as a core component of the final active pharmaceutical ingredient (API).

Physicochemical and Structural Properties

The utility of this compound in a laboratory setting is defined by its distinct chemical and physical properties. A comprehensive understanding of these characteristics is essential for its effective application in multi-step syntheses.

| Property | Value | Reference |

| CAS Number | 884507-31-7 | [5] |

| Molecular Formula | C₁₅H₂₀N₄O₂ | [5][6] |

| Molecular Weight | 288.34 g/mol | [7] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 127 °C | [5][6] |

| Topological Polar Surface Area | 69.5 Ų | [5] |

| XLogP3 | 2.01 | [5] |

Structural Analysis and Rationale

The molecule's design is a testament to functional elegance in chemical synthesis:

-

tert-Butoxycarbonyl (Boc) Group: This carbamate serves as an excellent protecting group for the N1 nitrogen of the piperazine ring. Its steric bulk prevents unwanted side reactions at this position. The choice of Boc is deliberate; it is stable under a wide range of reaction conditions (e.g., nucleophilic substitution, mild reductions) yet can be removed cleanly under acidic conditions (e.g., with trifluoroacetic acid or HCl) without affecting other functional groups, a critical feature for sequential synthesis.

-

Piperazine Ring: In its chair conformation, the piperazine ring acts as a rigid linker that correctly orients the pyridine moiety and the rest of the molecule for optimal target engagement. The unprotected N4 nitrogen provides a nucleophilic site for coupling with the pyridine ring.

-

Cyanopyridine Moiety: This is the primary pharmacophoric component. The nitrogen atom in the pyridine ring and the nitrile nitrogen are strong hydrogen bond acceptors. This feature is fundamental to the binding affinity of many kinase inhibitors to the hinge region of the ATP-binding pocket.[4] The cyano group also acts as an electron-withdrawing group, influencing the reactivity of the pyridine ring, particularly for nucleophilic aromatic substitution (SₙAr) reactions during synthesis.

Core Application: An Intermediate in the Synthesis of Apalutamide

The most prominent application of this compound is as a key intermediate in the synthesis of Apalutamide. Apalutamide is a non-steroidal, second-generation androgen receptor (AR) inhibitor used in the treatment of non-metastatic castration-resistant prostate cancer.[8]

Synthetic Pathway and Mechanistic Insight

The synthesis of Apalutamide involves the coupling of the deprotected form of the title compound with a thiohydantoin precursor. The cyanopyridine-piperazine fragment forms a significant portion of the final drug structure, highlighting the intermediate's importance.

Exemplary Protocol: Boc-Deprotection of the Intermediate

This protocol describes the critical step of removing the Boc protecting group to reveal the nucleophilic secondary amine, preparing it for coupling with the rest of the Apalutamide molecule. The choice of strong acid ensures complete and rapid deprotection.

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (10 mL/mmol), add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

-

Rationale: Dichloromethane is a good solvent for the starting material and is inert to acidic conditions. Cooling to 0 °C controls the initial exotherm of the reaction. TFA is a strong, volatile acid that allows for easy removal post-reaction.

-

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Rationale: The reaction is typically fast at room temperature. Monitoring ensures the reaction goes to completion without unnecessary side-product formation from prolonged exposure to strong acid.

-

-

Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Neutralization: Dissolve the resulting residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. The aqueous layer should be basic (pH > 8).

-

Rationale: This step is crucial to quench the acid and convert the ammonium salt product into its free-base form, which is soluble in organic solvents.

-

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected product, 2-(piperazin-1-yl)isonicotinonitrile, which can often be used in the next step without further purification.

Synthetic Strategies and Methodologies

The synthesis of the title compound itself is a straightforward yet illustrative example of a nucleophilic aromatic substitution (SₙAr) reaction, a cornerstone of heterocyclic chemistry.

Protocol: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask, combine 2-chloro-4-cyanopyridine (1.0 eq), 1-Boc-piperazine (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Rationale: A slight excess of the piperazine nucleophile ensures complete consumption of the limiting electrophile. K₂CO₃ is used as a mild, inexpensive base to scavenge the HCl generated during the reaction, driving it to completion.

-

-

Solvent Addition: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) (5 mL/mmol of the limiting reagent).

-

Rationale: Polar aprotic solvents are ideal for SₙAr reactions as they solvate the cation (K⁺) but not the anion (carbonate), enhancing the nucleophilicity of the piperazine and accelerating the reaction rate.

-

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Rationale: Heating is required to overcome the activation energy of the substitution on the electron-deficient pyridine ring. The inert atmosphere prevents potential oxidative side reactions.

-

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate should form.

-

Rationale: The product is typically a solid with low aqueous solubility, so precipitating it by adding water is an effective initial purification step.

-

-

Purification: Collect the solid by vacuum filtration, wash with water, and dry. For higher purity, the crude product can be recrystallized from a solvent system like ethanol/water or purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Rationale: Recrystallization or chromatography removes unreacted starting materials and any potential side products, yielding the final compound with high purity suitable for subsequent pharmaceutical synthesis.

-

Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the identity and purity of the intermediate, ensuring the quality and consistency of the final API.

| Analytical Method | Expected Result |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.3 (d, 1H, pyridyl-H), ~7.0 (s, 1H, pyridyl-H), ~6.8 (d, 1H, pyridyl-H), ~3.7 (t, 4H, piperazinyl-H), ~3.5 (t, 4H, piperazinyl-H), ~1.5 (s, 9H, Boc-H). Chemical shifts and coupling constants will be characteristic of the substituted pyridine and Boc-piperazine structure. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~160 (C=O), ~155 (pyridyl-C), ~150 (pyridyl-CH), ~135 (pyridyl-C), ~120 (CN), ~118 (pyridyl-CH), ~110 (pyridyl-CH), ~80 (quaternary Boc-C), ~45-50 (piperazinyl-CH₂), ~28 (Boc-CH₃). |

| LC-MS (ESI+) | Calculated for C₁₅H₂₁N₄O₂⁺ [M+H]⁺: 289.16. Found: 289.2. |

| HPLC Purity | >98.5% (Column: C18, Mobile Phase: Acetonitrile/Water gradient, Detection: UV at 254 nm). |

Future Perspectives and Broader Impact

While its role in Apalutamide synthesis is well-established, the utility of this compound and its structural motifs extends far beyond this single application. The cyanopyridine-piperazine core is a recurring feature in inhibitors of various protein kinases, including those implicated in cancer and inflammatory diseases.[3][4]

Furthermore, the broader piperazine-heterocycle class of compounds is being actively investigated for applications in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[9][10][11] These compounds can be designed to target G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in neuro-inflammation and protein aggregation.[12][13] The synthetic accessibility and proven track record of the title compound make it an attractive starting point for generating libraries of novel compounds aimed at these challenging therapeutic targets. Its value lies not just in the drugs it has already helped create, but in the potential it holds for the discovery of future medicines.

References

-

European Patent Office. PROCESS FOR THE PREPARATION OF APALUTAMIDE - EP 3802515 B1. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). Available from: [Link]

- Google Patents. CN107501237B - Synthetic method of Apalutamide.

-

ResearchGate. Synthesis of apalutamide (XXI). Available from: [Link]

-

ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available from: [Link]

- Google Patents. US10513504B2 - Processes for the preparation of apalutamide and intermediates thereof.

-

PubChem. Processes for the preparation of apalutamide and intermediates thereof - Patent US-10513504-B2. Available from: [Link]

-

ChemWhat. tert-Butyl 4-(4-cyanopyrid-2-yl)piperazine-1-carboxylate CAS#: 884507-31-7. Available from: [Link]

-

PubChem. tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate | C15H20N4O2. Available from: [Link]

-

National Center for Biotechnology Information. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Available from: [Link]

-

PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2. Available from: [Link]

-

precisionFDA. TERT-BUTYL 4-(4-(2-OXO-1,2-DIHYDROQUINOLIN-7-YLOXY)BUTYL)PIPERAZINE-1-CARBOXYLATE. Available from: [Link]

-

National Center for Biotechnology Information. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Available from: [Link]

-

PubMed. Pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate suppresses breast cancer by targeting estrogen receptor signaling and β-catenin activation. Available from: [Link]

-

National Center for Biotechnology Information. Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors. Available from: [Link]

-

National Center for Biotechnology Information. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. Available from: [Link]

-

MDPI. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Available from: [Link]

-

National Center for Biotechnology Information. Advances in reversible covalent kinase inhibitors. Available from: [Link]

-

National Center for Biotechnology Information. N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide. Available from: [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

-

United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

-

MDPI. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Available from: [Link]

-

PubMed. Fused and Substituted Piperazines as Anticancer Agents: A Review. Available from: [Link]

-

MDPI. Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. Available from: [Link]

-

PubMed. Cyanopyridyl containing 1,4-dihydroindeno[1,2-c]pyrazoles as potent checkpoint kinase 1 inhibitors: improving oral biovailability. Available from: [Link]

-

National Center for Biotechnology Information. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

-

Virtuous Lifesciences. tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. Available from: [Link]

-

National Center for Biotechnology Information. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Available from: [Link]

Sources

- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 2. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyanopyridyl containing 1,4-dihydroindeno[1,2-c]pyrazoles as potent checkpoint kinase 1 inhibitors: improving oral biovailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. chemwhat.com [chemwhat.com]

- 7. tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate | C15H20N4O2 | CID 75480766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. data.epo.org [data.epo.org]

- 9. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Novel Piperazine Based Compounds Target Alzheimer’s Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Boc-Protected Piperazine Intermediates in Drug Discovery